Cas no 894908-03-3 (N-(3-fluorophenyl)-2-7-methyl-3-(4-methylbenzoyl)-4-oxo-1,4-dihydro-1,8-naphthyridin-1-ylacetamide)

N-(3-fluorophenyl)-2-7-methyl-3-(4-methylbenzoyl)-4-oxo-1,4-dihydro-1,8-naphthyridin-1-ylacetamide structure
894908-03-3 structure
Product name:N-(3-fluorophenyl)-2-7-methyl-3-(4-methylbenzoyl)-4-oxo-1,4-dihydro-1,8-naphthyridin-1-ylacetamide
CAS No:894908-03-3
MF:C25H20FN3O3
MW:429.443009376526
CID:5423129

N-(3-fluorophenyl)-2-7-methyl-3-(4-methylbenzoyl)-4-oxo-1,4-dihydro-1,8-naphthyridin-1-ylacetamide Chemical and Physical Properties

Names and Identifiers

    • N-(3-fluorophenyl)-2-[7-methyl-3-(4-methylbenzoyl)-4-oxo-1,8-naphthyridin-1-yl]acetamide
    • N-(3-fluorophenyl)-2-7-methyl-3-(4-methylbenzoyl)-4-oxo-1,4-dihydro-1,8-naphthyridin-1-ylacetamide
    • Inchi: 1S/C25H20FN3O3/c1-15-6-9-17(10-7-15)23(31)21-13-29(25-20(24(21)32)11-8-16(2)27-25)14-22(30)28-19-5-3-4-18(26)12-19/h3-13H,14H2,1-2H3,(H,28,30)
    • InChI Key: GSBGAFJXHZUIJN-UHFFFAOYSA-N
    • SMILES: C(NC1=CC=CC(F)=C1)(=O)CN1C2=C(C=CC(C)=N2)C(=O)C(C(=O)C2=CC=C(C)C=C2)=C1

N-(3-fluorophenyl)-2-7-methyl-3-(4-methylbenzoyl)-4-oxo-1,4-dihydro-1,8-naphthyridin-1-ylacetamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F3411-1489-1mg
N-(3-fluorophenyl)-2-[7-methyl-3-(4-methylbenzoyl)-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl]acetamide
894908-03-3
1mg
$54.0 2023-09-10
Life Chemicals
F3411-1489-40mg
N-(3-fluorophenyl)-2-[7-methyl-3-(4-methylbenzoyl)-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl]acetamide
894908-03-3
40mg
$140.0 2023-09-10
Life Chemicals
F3411-1489-4mg
N-(3-fluorophenyl)-2-[7-methyl-3-(4-methylbenzoyl)-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl]acetamide
894908-03-3
4mg
$66.0 2023-09-10
Life Chemicals
F3411-1489-30mg
N-(3-fluorophenyl)-2-[7-methyl-3-(4-methylbenzoyl)-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl]acetamide
894908-03-3
30mg
$119.0 2023-09-10
Life Chemicals
F3411-1489-15mg
N-(3-fluorophenyl)-2-[7-methyl-3-(4-methylbenzoyl)-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl]acetamide
894908-03-3
15mg
$89.0 2023-09-10
Life Chemicals
F3411-1489-10μmol
N-(3-fluorophenyl)-2-[7-methyl-3-(4-methylbenzoyl)-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl]acetamide
894908-03-3
10μmol
$69.0 2023-09-10
Life Chemicals
F3411-1489-2mg
N-(3-fluorophenyl)-2-[7-methyl-3-(4-methylbenzoyl)-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl]acetamide
894908-03-3
2mg
$59.0 2023-09-10
Life Chemicals
F3411-1489-2μmol
N-(3-fluorophenyl)-2-[7-methyl-3-(4-methylbenzoyl)-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl]acetamide
894908-03-3
2μmol
$57.0 2023-09-10
Life Chemicals
F3411-1489-20μmol
N-(3-fluorophenyl)-2-[7-methyl-3-(4-methylbenzoyl)-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl]acetamide
894908-03-3
20μmol
$79.0 2023-09-10
Life Chemicals
F3411-1489-10mg
N-(3-fluorophenyl)-2-[7-methyl-3-(4-methylbenzoyl)-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl]acetamide
894908-03-3
10mg
$79.0 2023-09-10

N-(3-fluorophenyl)-2-7-methyl-3-(4-methylbenzoyl)-4-oxo-1,4-dihydro-1,8-naphthyridin-1-ylacetamide Related Literature

Additional information on N-(3-fluorophenyl)-2-7-methyl-3-(4-methylbenzoyl)-4-oxo-1,4-dihydro-1,8-naphthyridin-1-ylacetamide

Introduction to N-(3-fluorophenyl)-2,7-dimethyl-3-(4-methylbenzoyl)-4-oxo-1,4-dihydro-1,8-naphthyridin-1-ylacetamide (CAS No. 894908-03-3)

N-(3-fluorophenyl)-2,7-dimethyl-3-(4-methylbenzoyl)-4-oxo-1,4-dihydro-1,8-naphthyridin-1-ylacetamide, identified by its CAS number 894908-03-3, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the naphthyridine class of heterocyclic molecules, which are known for their diverse biological activities and potential therapeutic applications.

The structural framework of this compound features a naphthyridine core, which is a fused bicyclic system consisting of a pyridine and a pyrimidine ring. This core structure is further functionalized with various substituents that contribute to its unique chemical and biological properties. The presence of a 3-fluorophenyl group at the 3-position of the naphthyridine ring introduces electronic and steric effects that can influence the compound's reactivity and binding affinity to biological targets. Additionally, the 2,7-dimethyl substituents at the 2 and 7 positions enhance the stability of the molecule and may contribute to its solubility and metabolic profile.

The 3-(4-methylbenzoyl) moiety at the 3-position of the naphthyridine ring adds another layer of complexity to the molecule. The benzoyl group is known to interact with biological targets through hydrogen bonding and hydrophobic interactions, which can modulate the compound's binding affinity and selectivity. Furthermore, the presence of a carbonyl group in the benzoyl moiety can participate in various chemical reactions, making this compound a versatile scaffold for further derivatization and optimization.

The 4-oxo-1,4-dihydro-1,8-naphthyridin-1-ylacetamide portion of the molecule represents a functionalized amide group attached to the 1-position of the naphthyridine core. This amide group can serve as a pharmacophore, interacting with biological targets through various non-covalent interactions. The amide bond itself is relatively stable under physiological conditions but can be hydrolyzed by specific enzymes, which may affect the compound's bioavailability and duration of action.

In recent years, there has been growing interest in developing novel therapeutic agents based on naphthyridine derivatives due to their broad spectrum of biological activities. These activities include antimicrobial, antiviral, anti-inflammatory, and anticancer properties. The unique structural features of N-(3-fluorophenyl)-2,7-dimethyl-3-(4-methylbenzoyl)-4-oxo-1,4-dihydro-1,8-naphthyridin-1-ylacetamide, particularly its ability to interact with multiple biological targets simultaneously, makes it an attractive candidate for further investigation.

The synthesis of this compound involves multi-step organic reactions that require careful optimization to ensure high yield and purity. The introduction of fluorine atoms into aromatic rings is a common strategy in medicinal chemistry due to their ability to modulate pharmacokinetic properties such as lipophilicity and metabolic stability. In this case, the 3-fluorophenyl group is expected to enhance the compound's binding affinity to biological targets while also improving its pharmacokinetic profile.

The potential therapeutic applications of N-(3-fluorophenyl)-2,7-dimethyl-3-(4-methylbenzoyl)-

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